molecular formula C13H16Cl2F2N2O B7640995 2-chloro-4,5-difluoro-N-(piperidin-3-ylmethyl)benzamide;hydrochloride

2-chloro-4,5-difluoro-N-(piperidin-3-ylmethyl)benzamide;hydrochloride

Cat. No. B7640995
M. Wt: 325.18 g/mol
InChI Key: PAXFNUNBTVDRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-(piperidin-3-ylmethyl)benzamide;hydrochloride, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-chloro-4,5-difluoro-N-(piperidin-3-ylmethyl)benzamide;hydrochloride A is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain. Specifically, this compound A has been shown to bind to the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects. In addition to its activity on the dopamine D3 receptor, this compound A has also been shown to modulate the activity of other neurotransmitter receptors, including the serotonin 5-HT1A receptor and the adrenergic α1A receptor. These effects may have implications for a variety of physiological processes, including mood regulation and cardiovascular function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4,5-difluoro-N-(piperidin-3-ylmethyl)benzamide;hydrochloride A in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of modulating these receptors in a more targeted way. However, one limitation of using this compound A is its complex synthesis process, which may limit its availability for certain types of research.

Future Directions

There are several potential future directions for research on 2-chloro-4,5-difluoro-N-(piperidin-3-ylmethyl)benzamide;hydrochloride A. One area of interest is in the development of new therapies for neurological disorders. Additionally, there is interest in studying the effects of this compound A on other physiological processes, such as inflammation and immune function. Finally, there is potential for further optimization of the synthesis process for this compound A, which could increase its availability for research purposes.

Synthesis Methods

2-chloro-4,5-difluoro-N-(piperidin-3-ylmethyl)benzamide;hydrochloride A is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound is complex and requires specialized equipment and expertise. However, the exact details of the synthesis method are not publicly available due to patent protection.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(piperidin-3-ylmethyl)benzamide;hydrochloride A has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of neuroscience. Studies have shown that this compound A can modulate the activity of certain neurotransmitters, which may have therapeutic implications for neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-(piperidin-3-ylmethyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O.ClH/c14-10-5-12(16)11(15)4-9(10)13(19)18-7-8-2-1-3-17-6-8;/h4-5,8,17H,1-3,6-7H2,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXFNUNBTVDRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CC(=C(C=C2Cl)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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